molecular formula C11H20O3 B15244790 Ethyl 4-methoxy-4-methylcyclohexanecarboxylate

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate

Cat. No.: B15244790
M. Wt: 200.27 g/mol
InChI Key: GBSNUZUTAUKPLV-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate (CAS: 1262411-10-8) is a cyclohexanecarboxylate ester with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol. It is characterized by two substituents on the cyclohexane ring: a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 4-position. This compound is commercially available with a purity of 97% and is utilized as a building block in medicinal chemistry and combinatorial libraries for synthesizing bioactive molecules . Its structural features, including the ester moiety and substituted cyclohexane ring, contribute to its utility in organic synthesis and drug discovery.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 4-methoxy-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-4-14-10(12)9-5-7-11(2,13-3)8-6-9/h9H,4-8H2,1-3H3

InChI Key

GBSNUZUTAUKPLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares ethyl 4-methoxy-4-methylcyclohexanecarboxylate with structurally related cyclohexanecarboxylate derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound 1262411-10-8 C₁₁H₂₀O₃ 200.28 4-methoxy, 4-methyl Medicinal chemistry intermediate; high purity (97%)
Ethyl 4-formylcyclohexanecarboxylate 104802-53-1 C₁₀H₁₆O₃ 184.24 4-formyl Aldehyde functionality for further derivatization
Methyl 4-hydroxycyclohexanecarboxylate (cis/trans) - C₉H₁₆O₃ 172.22 4-hydroxy Polar intermediate; used in organic synthesis
Cis-ethyl 4-methoxycyclohexanecarboxylate - C₁₀H₁₈O₃ 186.25 4-methoxy Structural isomer with similarity score 0.97 to target compound
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 185.26 3-amino, 4-methyl Amino group enhances reactivity in peptide coupling
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate 487-51-4 C₁₀H₁₄O₃ 182.22 2-methyl, 4-oxo, cyclohexene Lab research; enone system for conjugation
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - C₂₂H₁₈ClFO₃ 396.83 4-chlorophenyl, 4-fluorophenyl Anti-inflammatory lead; crystal structure analyzed

Key Differences in Physical and Chemical Properties

  • Lipophilicity : The 4-methoxy and 4-methyl substituents in the target compound increase its lipophilicity compared to polar derivatives like methyl 4-hydroxycyclohexanecarboxylate. This property influences solubility and membrane permeability in drug design .
  • Reactivity : Ethyl 4-formylcyclohexanecarboxylate contains a reactive aldehyde group, making it suitable for nucleophilic additions, whereas the target compound’s methoxy group is electron-withdrawing, stabilizing the ester moiety .
  • Conformational Rigidity: Cyclohexene-containing analogs (e.g., ) exhibit planar enone systems, enabling π-π interactions and conjugation, unlike the fully saturated cyclohexane ring in the target compound .

Research Findings and Trends

  • Crystallography : Cyclohexene derivatives (e.g., ) adopt varied ring conformations (envelope, screw-boat), influencing packing interactions and crystal stability .
  • Drug Discovery : Compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate demonstrate the importance of diaryl substituents in bioactive molecule design .

Biological Activity

Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}O3_{3}
  • Molecular Weight : 208.25 g/mol

The compound features a cyclohexane ring with methoxy and methyl substituents, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve various mechanisms:

  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Cytotoxic Effects : Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. A comparative study on structurally related compounds indicated that while this compound is moderately toxic, its metabolites might exhibit higher toxicity levels. This suggests the need for further investigation into its metabolic pathways and long-term effects on human health .

Table 1: Summary of Toxicity Findings

CompoundToxicity LevelStudy Reference
This compoundModerate
4-Methyl-1-cyclohexanemethanol (related compound)High

Case Studies

Several studies have explored the biological implications of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines, indicating potential as a therapeutic agent .
  • Antioxidant Efficacy : Research has shown that compounds with similar structures can significantly reduce oxidative damage in neuronal cells, suggesting neuroprotective effects .

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